2-Isopropyl-5-methyl-pyridine

Fragrance Chemistry Organoleptic Properties Flavor & Fragrance

2-Isopropyl-5-methyl-pyridine (CAS 6343-58-4) is a heterocyclic aromatic compound belonging to the alkylpyridine class, defined by an isopropyl substituent at the 2-position and a methyl substituent at the 5-position of the pyridine ring. This specific disubstitution pattern differentiates it from other structural isomers and is fundamental to its targeted utility in industrial fragrance formulations, where it is a key ingredient for creating complex green and herbaceous scent profiles.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 6343-58-4
Cat. No. B3371131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-methyl-pyridine
CAS6343-58-4
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C(C)C
InChIInChI=1S/C9H13N/c1-7(2)9-5-4-8(3)6-10-9/h4-7H,1-3H3
InChIKeyVXTGRTCJPGCZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-5-methyl-pyridine (CAS 6343-58-4): Procurement-Grade Profile for a High-Value Alkylpyridine Intermediate


2-Isopropyl-5-methyl-pyridine (CAS 6343-58-4) is a heterocyclic aromatic compound belonging to the alkylpyridine class, defined by an isopropyl substituent at the 2-position and a methyl substituent at the 5-position of the pyridine ring [1]. This specific disubstitution pattern differentiates it from other structural isomers and is fundamental to its targeted utility in industrial fragrance formulations, where it is a key ingredient for creating complex green and herbaceous scent profiles [2]. With a density of 0.907 g/cm³ and a boiling point of 183.8°C at 760 mmHg, it is a well-characterized liquid at room temperature, a practical consideration for handling and processing . Its role as a defined building block and ligand in coordination chemistry further underscores its diverse applications in synthetic and medicinal chemistry .

Why Generic Alkylpyridine Substitution Fails: The Case for 2-Isopropyl-5-methyl-pyridine


The performance of alkylpyridine derivatives is highly sensitive to the position and nature of substituents, making generic substitution a significant risk. Even subtle changes between regioisomers, for example, shifting the isopropyl group from the 5-position (as in 2-Isopropyl-5-methyl-pyridine) to the 4-position (as in the 5-isomer), can fundamentally alter molecular properties such as its protonation affinity, a key factor in receptor binding and chemical reactivity [1]. Furthermore, in fragrance applications, the position of substituents directly dictates the olfactory profile; a compound may be entirely unsuitable for a specific scent formulation if it does not produce the precise 'green and herbaceous' note validated for the 2,5-substitution pattern [2]. Therefore, procurement based solely on a generic 'isopropyl-methyl-pyridine' classification is not sufficient for applications demanding defined physico-chemical behavior or sensory performance, requiring a product-specific evidence-based selection process.

2-Isopropyl-5-methyl-pyridine: A Quantitative Evidence Guide for Differentiated Procurement


Validated Olfactory Profile for Green, Herbaceous Fragrance Compositions

2-Isopropyl-5-methyl-pyridine is explicitly claimed as a key odor-active ingredient in a patent for creating green and herbaceous fragrance notes, a property not generically shared by all alkylpyridine isomers [1]. The patent specifies its use for reconstituting the complex scent of Artemesia Vulgaris essential oil, a highly prized profile in perfumery [1]. Its effective concentration is exceptionally low, between 10 to 100 ppm of the total composition weight, highlighting its potency compared to many bulk fragrance ingredients [1].

Fragrance Chemistry Organoleptic Properties Flavor & Fragrance

Defined Physicochemical Properties for Process Engineering and Quality Control

Accurate and verified physical constants are crucial for downstream processing and quality assurance. For 2-Isopropyl-5-methyl-pyridine, key parameters are reported as a density of 0.907 g/cm³ and a boiling point of 183.8°C at 760 mmHg . This distinguishes it from its 4-methyl isomer (2-isopropyl-4-methylpyridine, CAS 4855-56-5), which has a predicted density of 0.9±0.1 g/cm³ and a boiling point of 183.2±9.0°C . The precise and unambiguous data for the procurement target enables more robust process engineering, such as designing distillation parameters.

Process Chemistry Quality Control Physicochemical Properties

Enzyme Inhibitory Activity as a Starting Point for Medicinal Chemistry

The compound has demonstrated in vitro inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a target for immunosuppressive and antiviral therapies, with a reported Ki of 240 nM [1]. While other pyridine derivatives may also inhibit IMPDH, this specific activity provides a data-driven starting point for structure-activity relationship (SAR) exploration focused on this core scaffold. The reported Ki values across different substrate-competition assays (430 nM for IMP, 440 nM for NAD) confirm a multi-faceted interaction with the enzyme, valuable information for lead optimization campaigns [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Ligand Capability in Coordination Chemistry

2-Isopropyl-5-methyl-pyridine serves as a ligand in coordination chemistry, a property that enables its use in synthesizing metal complexes for catalysis or materials science . The presence of both an isopropyl and a methyl group on the pyridine ring introduces unique steric and electronic effects compared to unsubstituted pyridine or other alkylpyridines, which can influence the geometry and stability of the resulting metal complexes [1]. This specific substitution pattern can be leveraged to tune the catalytic activity or selectivity of a metal center, a feature that is not accessible with simpler pyridine ligands.

Coordination Chemistry Catalysis Synthetic Chemistry

Optimal Procurement Scenarios for 2-Isopropyl-5-methyl-pyridine: From Fragrance Creation to Drug Discovery


High-Impact Fragrance Formulation for Consumer Goods

Procurement is most impactful for flavor and fragrance (F&F) houses developing complex green, herbaceous, or Artemisia-type accords for fine perfumery, personal care, or home care products. 2-Isopropyl-5-methyl-pyridine is not a generic solvent but a high-potency odorant, effective at 10-100 ppm, allowing formulators to create distinct, patent-backed scent profiles [1]. Purchasing this specific isomer ensures the desired olfactory outcome, de-risking the creation of a proprietary fragrance blend.

Medicinal Chemistry Research Targeting IMPDH for Immunosuppression or Antiviral Therapy

A medicinal chemistry team initiating a lead identification program against Inosine-5'-monophosphate dehydrogenase (IMPDH) would procure this compound as a validated starting scaffold. With a reported Ki of 240 nM against IMPDH2, it offers a defined chemical starting point for systematic structure-activity relationship (SAR) studies, which is a significant advantage over screening a library of random alkylpyridines [2]. The scaffold can be derivatized to improve potency and selectivity.

Development of Novel Transition Metal Catalysts

Organometallic chemistry groups seeking to develop new catalysts for cross-coupling or other transformations can procure 2-Isopropyl-5-methyl-pyridine to serve as a sterically and electronically unique ligand. Its substitution pattern allows for the systematic tuning of the metal center's environment, which is qualitatively different from using unsubstituted pyridine or other mono-alkyl pyridines . This can lead to novel catalytic activity or selectivity not achievable with more common ligands [3].

Synthesis of Pyridine N-Oxide Derivatives for Advanced Intermediates

Chemical process R&D groups investigating the synthesis of alkylpyridine N-oxides as pharmaceutical intermediates can use this compound as a substrate. Its specific steric and electronic nature, arising from the 2-isopropyl-5-methyl pattern, may influence the regioselectivity and kinetics of N-oxidation reactions compared to less substituted pyridines, allowing for the exploration of novel N-oxide products [4].

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